![molecular formula C13H11N3O2S B5809887 3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPA and is a type of acrylamide derivative.
Mecanismo De Acción
The mechanism of action of FPA is not fully understood. However, it is believed that FPA exerts its anticancer activity by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. FPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FPA has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, FPA has been shown to be well-tolerated and does not cause significant adverse effects. FPA has also been shown to exhibit good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FPA in lab experiments is its low toxicity. This makes FPA a safer alternative to other compounds that may exhibit higher toxicity. Additionally, FPA has been shown to exhibit good bioavailability, making it easier to administer in animal studies. However, one limitation of using FPA in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of FPA. One potential avenue of research is the development of FPA as a therapeutic agent for the treatment of cancer. Additionally, FPA could be studied further for its potential use as an antifungal and antibacterial agent. Further research could also be conducted to better understand the mechanism of action of FPA and to optimize its synthesis for improved yields and purity.
Conclusion:
In conclusion, FPA is a promising compound that has potential applications in various fields. The synthesis of FPA has been optimized for high yields and purity, and it has been extensively studied for its potential use as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the mechanism of action of FPA and to optimize its synthesis for improved yields and purity.
Métodos De Síntesis
The synthesis of FPA involves the reaction of 3-aminopyridine-2-carbothioamide with furan-2-carbonyl chloride. This reaction results in the formation of FPA. The synthesis of FPA has been optimized by researchers to achieve high yields and purity.
Aplicaciones Científicas De Investigación
FPA has been extensively studied for its potential applications in various fields. One of the primary applications of FPA is in the field of medicinal chemistry. FPA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. FPA has also been studied for its potential use as an antifungal and antibacterial agent. Additionally, FPA has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-12(6-5-11-4-2-8-18-11)16-13(19)15-10-3-1-7-14-9-10/h1-9H,(H2,15,16,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITOBPPNTBOSAE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

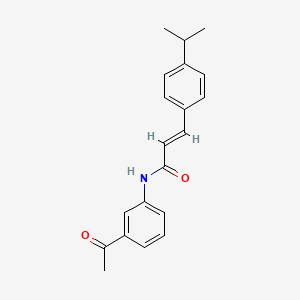
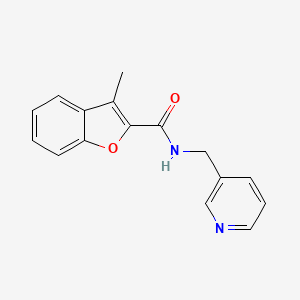
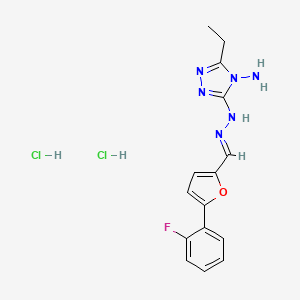

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)
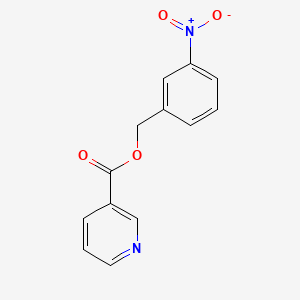
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)
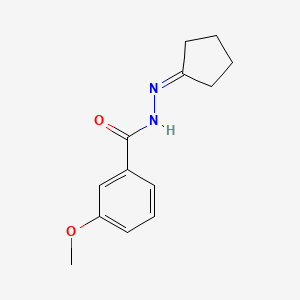
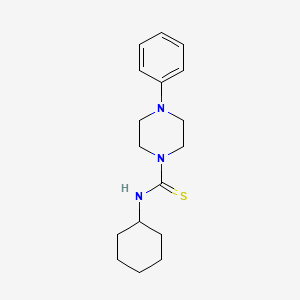

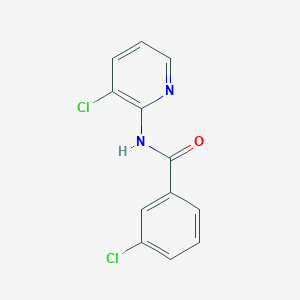
![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)